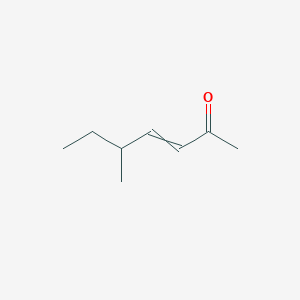

5-Methyl-hept-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

5-methylhept-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-4-7(2)5-6-8(3)9/h5-7H,4H2,1-3H3 |

InChI Key |

QDUQNQQMHZNNTG-UHFFFAOYSA-N |

SMILES |

CCC(C)C=CC(=O)C |

Canonical SMILES |

CCC(C)C=CC(=O)C |

Origin of Product |

United States |

Current Scientific Landscape and Research Significance of α,β Unsaturated Ketones

α,β-Unsaturated ketones, also known as enones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in extended π-electron delocalization, which imparts increased stability and unique reactivity to these molecules. fiveable.me The electrophilicity of the β-carbon makes them susceptible to nucleophilic addition reactions, a key feature exploited in organic synthesis. fiveable.me

The significance of α,β-unsaturated ketones in research is multifaceted:

Synthetic Intermediates: They are versatile building blocks for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds. arkat-usa.org Their reactivity allows for participation in numerous reactions such as Michael additions, Robinson annulations, and Diels-Alder cycloadditions. fiveable.mepressbooks.pub

Natural Products and Medicinal Chemistry: The α,β-unsaturated ketone moiety is present in numerous natural products, some of which exhibit important biological activities. arkat-usa.org This has led to extensive research into their potential as therapeutic agents. For instance, many compounds containing this functional group are investigated for their cytotoxic effects against cancer cells by acting on mitochondria. nih.govresearchgate.net

Spectroscopic Properties: The conjugated system in α,β-unsaturated ketones gives rise to characteristic absorption bands in UV-Vis spectroscopy, which is useful for their identification and characterization. fiveable.me

Recent advancements in the synthesis of α,β-unsaturated ketones focus on developing more efficient and environmentally benign methods, such as carrying out reactions in aqueous media using green catalysts. acs.org

Foundational Research Questions Pertaining to 5 Methyl Hept 3 En 2 One

The specific structure of 5-Methyl-hept-3-en-2-one, a branched-chain α,β-unsaturated ketone, raises several key research questions that drive its investigation:

Stereoselective Synthesis: How can the different stereoisomers of this compound be synthesized with high enantiomeric and diastereomeric purity? The (E)-isomer is a known key flavor compound found in hazelnuts. mdpi.comresearchgate.net Developing scalable and "green" synthetic routes to specific enantiomers, such as (S)-5-methylhept-2-en-4-one, is a significant challenge. mdpi.com

Structural and Spectroscopic Characterization: What are the precise structural parameters and spectroscopic signatures of this compound? Accurate data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for its unambiguous identification and for understanding its electronic structure.

Reactivity and Mechanistic Pathways: How does the methyl branch at the 5-position influence the reactivity of the α,β-unsaturated system compared to its linear or other branched counterparts? Understanding the mechanisms of its reactions, such as additions and cycloadditions, is fundamental to its application in synthesis.

Biological Activity and Structure-Activity Relationships: Does this compound or its derivatives possess any significant biological activities? Investigating its potential as a flavor agent, pheromone, or therapeutic compound, and understanding how small structural modifications impact these properties, is an active area of research. mdpi.com For example, its isomer, 6-Methyl-5-hepten-2-one (B42903), is a key intermediate in the synthesis of various flavors and fragrances, as well as vitamins. chemicalbook.com

Scope and Contribution of Contemporary Studies on Branched Heptenones

Advanced Synthetic Approaches for Carbon Skeleton Construction

Modern synthetic organic chemistry provides a robust toolkit for the precise assembly of molecules like this compound. These methods emphasize control over reactivity and selectivity, enabling the efficient formation of the desired constitutional isomer.

The aldol (B89426) reaction and its subsequent condensation to form an α,β-unsaturated carbonyl system is a cornerstone of C-C bond formation. vaia.com For the synthesis of this compound, this can be envisioned as the reaction between a four-carbon aldehyde and a three-carbon ketone enolate, or vice-versa.

The use of strong, sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) allows for the regioselective and controlled generation of ketone enolates. wikipedia.org LDA is typically formed by treating diisopropylamine (B44863) with n-butyllithium at low temperatures. wikipedia.org Its bulky nature favors the abstraction of a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate. wikipedia.org This control is crucial in reactions involving unsymmetrical ketones.

In a potential synthesis of this compound, acetone (B3395972) can be deprotonated by LDA in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at -78 °C to irreversibly form the lithium enolate. Subsequent addition of 2-methylpentanal (B94375) to this solution would result in an aldol addition reaction. The resulting β-hydroxy ketone intermediate can then be dehydrated under acidic or basic conditions to yield the target α,β-unsaturated ketone. The low reaction temperatures and defined stoichiometry help minimize side reactions. nih.gov

Table 1: Hypothetical LDA-Mediated Synthesis of this compound

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1. Enolate Formation | Acetone, Lithium Diisopropylamide (LDA), THF, -78 °C | Lithium enolate of acetone | Controlled, kinetic deprotonation of the ketone. wikipedia.org |

| 2. Aldol Addition | 2-Methylpentanal, THF, -78 °C | 2-Hydroxy-5-methyl-heptan-4-one | Nucleophilic attack of the enolate on the aldehyde carbonyl. |

| 3. Dehydration | Mild acid (e.g., p-TsOH), heat | This compound | Elimination of water to form the conjugated α,β-unsaturated system. |

Classic base-catalyzed aldol condensations provide a more direct, albeit sometimes less controlled, route to α,β-unsaturated ketones. These reactions are often performed at moderate temperatures using catalysts like aqueous sodium or potassium hydroxide. google.com A crossed aldol condensation between acetone and isovaleraldehyde (B47997) (3-methylbutanal) in the presence of an aqueous alkali catalyst has been reported to produce 6-methyl-3-hepten-2-one, an isomer of the target compound. google.com A similar strategy employing 2-methylbutanal and acetone would theoretically yield 5-methylhept-3-en-2-one.

A more advanced, scalable chemoenzymatic synthesis has been developed for the related compound (S)-5-methylhept-2-en-4-one. mdpi.comresearchgate.net This multi-step process utilizes a decarboxylative Knoevenagel condensation, a variant of the aldol reaction, between a β-ketoacid intermediate and acetaldehyde (B116499). mdpi.com The reaction is facilitated by a phase-transfer catalyst, demonstrating a modern approach to controlling aldol-type reactions under milder, greener conditions. mdpi.comresearchgate.net

Table 2: Key Step in a Chemoenzymatic Aldol-Based Sequence

| Precursors | Reagents and Conditions | Product | Overall Yield | Reference |

| (S)-4-methyl-3-oxohexanoic acid and acetaldehyde | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHSO₄), 40 °C, 21 h | (S)-5-hydroxy-4-methylheptan-2-one | 53% (for this step) | mdpi.com |

| (S)-5-hydroxy-4-methylheptan-2-one | p-Toluenesulfonic acid (p-TsOH·H₂O), cyclohexane, 70 °C, 2.5 h | (S)-5-methylhept-2-en-4-one | 82% (for dehydration step) | mdpi.com |

Sigmatropic rearrangements offer an elegant method for carbon skeleton construction, often creating complex structures from simple precursors in a single, thermally or catalytically induced step.

The Carroll rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of a β-keto-allyl ester to an α-allyl-β-keto acid, which then decarboxylates to yield a γ,δ-unsaturated ketone. chemicalbook.comresearchgate.net This reaction is a powerful tool for the synthesis of ketones like 6-methyl-5-hepten-2-one (B42903), a key intermediate for various flavors and fragrances. chemicalbook.com

The synthesis begins with the formation of an allylic acetoacetate (B1235776) ester. This is typically achieved by reacting an allylic alcohol with diketene (B1670635) or by transesterification with an acetoacetate ester like ethyl acetoacetate. chemicalbook.com For the synthesis of 6-methyl-5-hepten-2-one, 2-methyl-3-buten-2-ol (B93329) is reacted with ethyl acetoacetate. chemicalbook.com The resulting ester, upon heating, undergoes a concerted rearrangement via a cyclic enol intermediate, followed by the loss of carbon dioxide to furnish the final ketone. chemicalbook.com This methodology provides a regioselective route to specific isomers of unsaturated ketones.

Table 3: General Steps of the Carroll Rearrangement

| Step | Description | Key Transformation |

| 1. Ester Formation | An allylic alcohol reacts with an acetoacetic ester (or diketene). | Formation of a β-keto-allyl ester. |

| 2. Rearrangement | The ester is heated (typically >150 °C). | A researchgate.netresearchgate.net-sigmatropic rearrangement occurs via an enol intermediate. |

| 3. Decarboxylation | The resulting β-keto acid is unstable at the reaction temperature. | Spontaneous loss of CO₂ to yield the γ,δ-unsaturated ketone. chemicalbook.com |

Divergent synthesis allows for the creation of multiple complex products from a single, often simple, starting material by applying different reaction pathways. This strategy is highly efficient for producing libraries of related compounds.

One sustainable process for the synthesis of the isomeric flavor compound 5-methylhept-2-en-4-one (filbertone) exemplifies this approach. google.com The synthesis starts with 2-butanone (B6335102) and proceeds through a series of distinct, conventional reaction steps. This pathway highlights how a simple four-carbon ketone can be methodically built up into a more complex C8 structure.

Key steps in the divergent synthesis include: google.com

First Aldol Condensation: An acid-catalyzed aldol condensation between 2-butanone and acetaldehyde produces the intermediate 3-methylpent-3-en-2-one.

Biocatalytic Reduction: The C=C double bond of the intermediate is selectively reduced using a biocatalyst (e.g., yeast fermentation) to yield 3-methylpentan-2-one.

Second Aldol Condensation: A final acid-catalyzed aldol condensation between 3-methylpentan-2-one and acetaldehyde constructs the final carbon skeleton, yielding 5-methylhept-2-en-4-one.

Divergent Synthetic Routes from Diverse Precursors.

Multi-Step Syntheses from Simple Hydrocarbons and Carbonyl Compounds (e.g., Acetylene (B1199291), Acetone, Isobutylene, Isoprene)

The synthesis of α,β-unsaturated ketones, such as this compound, can be achieved from simple, readily available starting materials. While direct syntheses of this compound from these specific precursors are not extensively detailed, established industrial processes for the isomeric compound, 6-methyl-5-hepten-2-one, provide insight into analogous synthetic strategies. These routes demonstrate the transformation of basic hydrocarbon and carbonyl feedstocks into more complex molecular structures. chemicalbook.comoecd.org

Key industrial syntheses for 6-methyl-5-hepten-2-one include:

From Acetylene and Acetone : This common route involves the ethynylation of acetone with acetylene to produce 2-methyl-3-butyn-2-ol. chemicalbook.comoecd.org This intermediate is then partially hydrogenated to 2-methyl-3-buten-2-ol. A subsequent reaction with an acetoacetate derivative, followed by a Carroll rearrangement, yields the final ketone. chemicalbook.com Another pathway involves a Claisen rearrangement of the intermediate formed from the reaction of 2-methyl-3-buten-2-ol with isopropenyl methyl ether. oecd.org

From Isobutylene : Isobutylene can be used with formaldehyde (B43269) to create 3-methyl-3-buten-1-ol. oecd.org This alcohol is then reacted with acetone to form 2-methyl-1-hepten-6-one, which is subsequently isomerized to 6-methyl-5-hepten-2-one. oecd.org Another process involves the one-step reaction of isobutylene, acetone, and formaldehyde at high temperature and pressure. chemicalbook.com

From Isoprene (B109036) : Isoprene can be converted to 3-methyl-2-butenyl (B1208987) chloride via the addition of hydrogen chloride. oecd.org This chloride then reacts with acetone in the presence of a base to yield 6-methyl-5-hepten-2-one. oecd.org An alternative two-stage process involves reacting isoprene with HCl gas and coupling the resulting prenyl chloride with acetone using a phase transfer catalyst. google.com

Oxidative Transformations of Alcohol Precursors (e.g., using Pyridinium Chlorochromate)

The oxidation of alcohol precursors is a fundamental method for synthesizing ketones. For α,β-unsaturated ketones like this compound, the oxidation of the corresponding secondary allylic alcohol (5-methylhept-3-en-2-ol) is a direct approach. Pyridinium chlorochromate (PCC) is a highly effective and selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, with minimal risk of over-oxidation. wikipedia.orgmsu.edu

The oxidation of a secondary alcohol with PCC typically involves adding the alcohol to a suspension of PCC in a solvent like dichloromethane (B109758) (DCM). wikipedia.org The general reaction is: 2 [C₅H₅NH][CrO₃Cl] + 3 R₂CHOH → 2 [C₅H₅NH]Cl + Cr₂O₃ + 3 R₂C=O + 3 H₂O wikipedia.org

In the case of tertiary allylic alcohols, PCC facilitates an oxidative transposition known as the Babler oxidation, which yields an enone. wikipedia.orgwikipedia.org This reaction proceeds through the formation of a chromate (B82759) ester, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement, followed by oxidation to the α,β-unsaturated ketone. wikipedia.org While more challenging, the oxidation of secondary allylic alcohols to the corresponding ketone can also be achieved. nrochemistry.com The choice of solvent is typically dry DCM or chloroform. wikipedia.org A significant drawback of this method is the high toxicity of the hexavalent chromium reagent. wikipedia.org

Stereoselective and Enantioselective Synthesis Strategies

Chiral-Pool-Based and Chemoenzymatic Syntheses for Enantioenriched Analogues

Achieving stereocontrol is crucial in modern organic synthesis, particularly for compounds with biological activity or specific sensory properties. (S)-5-Methylhept-2-en-4-one, a key flavor compound in hazelnuts, has been the target of enantioenriched synthesis. mdpi.com

A notable chemoenzymatic synthesis has been developed, starting from the natural chiral pool. mdpi.comresearchgate.net This four-step, aldol-based sequence begins with natural (S)-2-methylbutanoic acid. mdpi.com The process was designed to avoid highly reactive or toxic reagents, such as organolithiums and chromium salts, which were used in previous enantioselective syntheses. mdpi.com The key steps are outlined below:

| Step | Reagents and Conditions | Product | Yield |

| 1 | (a) CDI, THF; (b) Potassium ethyl malonate, MgCl₂, THF | Ethyl (S)-4-methyl-3-oxohexanoate | 90% (2 steps) |

| 2 | Novozym 435, phosphate (B84403) buffer | (S)-4-methyl-3-oxohexanoic acid | 100% (GC) |

| 3 | MeCHO, TBAHSO₄ | (S)-2-hydroxy-5-methylheptan-4-one | 53% |

| 4 | p-TsOH·H₂O, cyclohexane | (S)-5-methylhept-2-en-4-one | 82% |

| Data sourced from Puchľová et al. (2019). researchgate.netresearchgate.net |

Control of (E/Z) Isomerism in Product Formation

The geometry of the carbon-carbon double bond in this compound is a critical aspect of its structure, with the (E)-isomer being the naturally occurring and key flavor compound. mdpi.com Therefore, synthetic strategies often aim to selectively produce this isomer.

Several methods in organic synthesis allow for the control of (E/Z) isomerism in the formation of α,β-unsaturated ketones.

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : The HWE reaction, in particular, is widely used for the stereoselective synthesis of alkenes and typically provides the thermodynamically more stable (E)-isomer with high selectivity. organic-chemistry.org

Dehydration of β-hydroxy ketones : The final step in the chemoenzymatic synthesis mentioned previously involves the acid-catalyzed dehydration of a β-hydroxy ketone intermediate. researchgate.netresearchgate.net This elimination reaction can be controlled to favor the formation of the conjugated (E)-enone. A method using cerium(III) chloride heptahydrate with sodium iodide has been shown to provide (E)-isomers as the only isolable products from β-hydroxy ketones. organic-chemistry.org

Catalytic Isomerization : In some cases, a mixture of isomers may be formed, requiring a subsequent isomerization step. Photocatalytic methods exist for the E/Z isomerization of alkenes, which can be used to enrich the desired isomer. researchgate.netorganic-chemistry.org A process for synthesizing filbertone (B1242023) (5-methylhept-2-en-4-one) via an acid-catalyzed aldol condensation specifically notes the preferable formation of the (E)-isomer. google.com

Advancements in Sustainable Synthesis of this compound

Catalyst Design and Green Solvents in Reaction Optimization

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the development of environmentally benign catalysts and the use of green solvents.

Catalyst Design:

Biocatalysis : The chemoenzymatic synthesis of (S)-5-methylhept-2-en-4-one is a prime example of sustainable catalyst design. mdpi.comresearchgate.net It employs the lipase (B570770) Novozym 435 for a key hydrolysis step, replacing hazardous chemical reagents. researchgate.netresearchgate.net Another sustainable process utilizes yeast fermentation for the biocatalytic reduction of a C=C double bond in an intermediate, completely avoiding heavy metal catalysis. google.com The use of enzymes like alcohol dehydrogenase for reductions also represents a green catalytic approach. ipinnovative.com

Acid Catalysis : A patented sustainable process for producing 5-methylhept-2-en-4-one utilizes organic acids, such as carboxylic acids with a pKa value between 1 and 5, to catalyze aldol condensation steps. google.com This approach is presented as a green and environmentally friendly alternative to corrosive mineral acids or heavy metal catalysts. google.com

Green Solvents and Conditions:

The chemoenzymatic route is notable for not requiring strictly anhydrous conditions and using vacuum distillation as the sole purification method, which reduces the need for large volumes of chromatography solvents. mdpi.comresearchgate.net

Process Intensification and Scalability Studies

The industrial demand for this compound, a key flavor compound, necessitates the development of synthetic methodologies that are not only efficient but also scalable and sustainable. Research has focused on transitioning from laboratory-scale preparations to robust, large-scale production processes. These efforts prioritize the use of readily available starting materials, environmentally benign reagents, and streamlined operations to ensure economic viability and minimize environmental impact.

Several strategic pathways have been explored to enhance the production of this compound, with a focus on green chemistry principles and suitability for industrial application. These methods are designed to avoid hazardous reagents and complex purification steps, which are significant barriers to scaling up.

One notable approach is a multi-step synthesis designed for sustainability, which involves biocatalysis. google.com This process begins with an acid-catalyzed aldol condensation, followed by a biocatalytic reduction of a double bond, and concludes with a second acid-catalyzed aldol condensation to form the final product. google.com The use of biocatalysts, such as yeast, under mild conditions represents a significant step towards greener industrial processes. google.com This method is considered highly suitable for large-scale production due to its foundation in conventional, well-understood reaction steps that are adapted for environmental friendliness. google.com

Table 1: Key Parameters for a Sustainable Three-Step Synthesis Process google.com

| Step | Reaction Type | Reactants | Key Conditions | Product |

| (a) | Acid-Catalyzed Aldol Condensation | 2-Butanone, Acetaldehyde | Temperature: 100°C - 150°C | 3-Methylpent-3-en-2-one |

| (b) | Biocatalytic Reduction | 3-Methylpent-3-en-2-one, Yeast | Temperature: 20°C - 35°C; Time: 20h - 30h; Substrate Conc.: 1.0 - 2.5 g/L | 3-Methylpentan-2-one |

| (c) | Acid-Catalyzed Aldol Condensation | 3-Methylpentan-2-one, Acetaldehyde | Organic acid catalyst (pKa 1-5) | 5-Methylhept-2-en-4-one |

| Purification | Distillation | Crude Product | Pressure: 200-600 mbar; Temperature: 50°C - 150°C | Purified 5-Methylhept-2-en-4-one |

Table 2: Research Findings for Chemoenzymatic Synthesis mdpi.comresearchgate.net

| Parameter | Finding |

| Overall Yield | 39% - 42% |

| Enantiomeric Excess (ee) | 73% |

| Key Features | Avoids toxic/highly reactive reagents; Does not require anhydrous conditions. |

| Purification Method | Vacuum Distillation only |

| Scalability Assessment | Considered a green and scalable alternative. mdpi.com |

A third pathway designed for industrialization utilizes common commercial products as starting materials. google.com The synthesis involves reacting an acetoacetate with 2-methylbutyryl chloride to form an intermediate, which is then condensed with acetaldehyde. google.com This method is highlighted for its simple operation, low pollution, and use of readily available and low-cost raw materials, all of which are critical factors for successful industrial-scale manufacturing. google.com The process parameters, including reaction times, temperatures, and pH control, are well-defined, facilitating its adoption in a manufacturing setting. google.com

Table 3: Industrial Synthesis Pathway and Conditions google.com

| Step | Description | Key Conditions |

| 1 | Formation of 2-methylbutyryl acetate (B1210297) intermediate via hydrolysis. | Reaction at 35°C for 6 hours; pH adjusted to ~8.3. |

| 2 | Condensation with acetaldehyde. | Reaction at 30°C for 4 hours; pH controlled to 6. |

| 3 | Purification | Reduced pressure distillation at 60-65°C / 20mmHg. |

| Advantages | Avoids Grignard reactions and stoichiometric oxidation; simple operation; easy to industrialize. |

These methodologies demonstrate a clear trend towards process intensification in the synthesis of this compound. By focusing on sustainable catalysts, reducing waste, simplifying purification, and using economical starting materials, these strategies pave the way for efficient and scalable industrial production.

Mechanistic Investigations of Carbonyl and Alkene Reactivity

The conjugated C=C-C=O system in this compound makes it electrophilic at both the carbonyl carbon (C-2) and the β-carbon (C-4). wikipedia.org This dual reactivity allows for two main modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (also known as Michael addition) to the alkene. pressbooks.publibretexts.org

The outcome of a nucleophilic addition is largely determined by the nature of the nucleophile. Strong, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to react under kinetic control, favoring rapid, irreversible attack at the more polarized carbonyl carbon (1,2-addition). Conversely, weaker, "soft" nucleophiles, like amines, water, or organocuprates (Gilman reagents), typically favor the thermodynamically controlled 1,4-conjugate addition. pressbooks.publibretexts.org The 1,4-addition proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated ketone. pressbooks.pub

The alkene moiety also undergoes reactions typical of carbon-carbon double bonds, notably ozonolysis. Studies on the gas-phase ozonolysis of structurally similar α,β-unsaturated ketones have shown that the reaction proceeds via the formation of a primary ozonide, which then decomposes into a carbonyl oxide (Criegee intermediate) and a carbonyl compound. rsc.orgacs.org The presence and position of alkyl substituents influence the reaction rates and the distribution of products. rsc.orgwhiterose.ac.uk For this compound, ozonolysis would cleave the double bond between C-3 and C-4, yielding smaller carbonyl fragments.

Table 1: Regioselectivity of Nucleophilic Addition to this compound

| Reaction Type | Position of Attack | Typical Nucleophiles | Product Type |

|---|---|---|---|

| 1,2-Addition | Carbonyl Carbon (C-2) | Organolithium Reagents, Grignard Reagents | Allylic Alcohol |

| 1,4-Conjugate Addition | β-Carbon (C-4) | Amines, Alcohols, Thiols, Organocuprates | Saturated Ketone |

**3.2. Detailed Analysis of Rearrangement Reactions

Rearrangement reactions of this compound, particularly under acidic conditions, can lead to isomeric structures through migration of the double bond.

Acid-catalyzed isomerization is a common transformation for unsaturated ketones. In the presence of an acid catalyst, such as p-toluenesulfonic acid, the carbonyl oxygen of this compound can be protonated. This enhances the electrophilicity of the conjugated system and facilitates the migration of the double bond to a thermodynamically more stable position. For instance, the double bond could shift to form the more substituted (Zaitsev) product, 5-methyl-hept-4-en-2-one, or other isomers depending on the reaction conditions. Chemoenzymatic syntheses of related compounds often involve an acid-catalyzed dehydration step to form the final α,β-unsaturated system, highlighting the facility of these isomerizations. mdpi.com

Hydride transfer reactions represent another important class of transformations, involving the movement of a hydride ion (H⁻) from a donor molecule to an acceptor. numberanalytics.com In the context of this compound, this can lead to the reduction of either the alkene or the carbonyl group. Such reactions are often mediated by metal catalysts or organocatalysts. numberanalytics.comprinceton.edu Computational and experimental studies on similar enone systems have elucidated the energy profiles and transition states for these transfers, which can proceed through direct or indirect mechanisms. researchgate.netrsc.org These reactions are fundamental to both reductions and certain isomerization processes where a hydride shift is part of the mechanism.

Derivatization Chemistry for Building Complex Molecular Architectures

The reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules through various derivatization strategies.

The reduction of the ketone functionality in this compound yields the corresponding allylic alcohol, 5-methyl-hept-3-en-2-ol. This reaction creates a new stereocenter at the C-2 position. Achieving control over the stereochemistry of this new center is a significant objective in organic synthesis.

Stereoselective reduction can be accomplished using various reagents and methods. The use of bulky hydride reagents, such as L-Selectride, can provide diastereoselectivity by favoring hydride delivery from the less sterically hindered face of the ketone. For enantioselective reductions, chiral catalysts are employed. Organocatalytic transfer hydrogenation, using a chiral amine catalyst and a hydride source like a Hantzsch ester, provides an effective method for the enantioselective reduction of enones to enantioenriched products. princeton.edu Similarly, the reduction of related β-enamino ketones with sodium borohydride (B1222165) in acetic acid has been shown to produce γ-amino alcohols with high diastereoselectivity, providing a model for controlling the stereochemical outcome. scielo.br

Table 2: Methods for Stereoselective Reduction of this compound

| Method | Reagent/Catalyst | Type of Selectivity | Product |

|---|---|---|---|

| Diastereoselective Reduction | L-Selectride or K-Selectride | Diastereoselective | syn- or anti-5-Methyl-hept-3-en-2-ol |

| Enantioselective Reduction | Chiral Borane Catalysts (e.g., CBS catalyst) + BH₃ | Enantioselective | (R)- or (S)-5-Methyl-hept-3-en-2-ol |

| Transfer Hydrogenation | Chiral Imidazolidinone Catalyst + Hantzsch Ester | Enantioselective | (R)- or (S)-5-Methyl-hept-3-en-2-ol |

The electron-deficient alkene in this compound makes it an excellent participant in cycloaddition reactions, which are powerful tools for constructing cyclic and heterocyclic frameworks.

In Diels-Alder reactions , the enone can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The reaction's utility is enhanced by the use of Lewis acid catalysts, which can increase the rate and selectivity of the cycloaddition. academie-sciences.fr

In 1,3-dipolar cycloadditions , this compound serves as the dipolarophile, reacting with 1,3-dipoles such as azides, nitrones, or nitrile oxides. academie-sciences.frmdpi.com These reactions are a cornerstone of heterocyclic chemistry, providing direct routes to five-membered rings. For example:

Reaction with an azide (B81097) (a Huisgen cycloaddition) can yield a triazoline, which may subsequently rearrange or eliminate nitrogen to form other heterocycles. rsc.org

Reaction with a nitrone leads to the formation of an isoxazolidine (B1194047) ring.

Reaction with an azomethine ylide produces a pyrrolidine (B122466) ring. mdpi.com

These cycloaddition pathways open access to a wide array of complex molecular architectures starting from the relatively simple this compound scaffold. clockss.org

Advanced Spectroscopic and Chromatographic Methodologies in 5 Methyl Hept 3 En 2 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules like 5-Methyl-hept-3-en-2-one. It provides detailed information about the carbon-hydrogen framework, allowing for the assignment of every atom within the molecule and the determination of its stereochemistry.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the molecular structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration). The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. libretexts.org For (E)-5-methylhept-3-en-2-one, the expected IUPAC name for this compound, specific chemical shifts and coupling patterns can be predicted based on established principles of NMR spectroscopy. nih.gov

The protons alpha to the carbonyl group (H-2) are expected to be deshielded and appear around 2.2-2.3 ppm. orgchemboulder.comstackexchange.com The vinylic protons (H-3 and H-4) will resonate further downfield, typically in the 6.0-7.0 ppm range, with their coupling constant providing information about the geometry of the double bond. stackexchange.com In the ¹³C NMR spectrum, the carbonyl carbon (C-2) is the most deshielded, appearing in the 190-220 ppm region, while the alkene carbons (C-3 and C-4) are found between 115-140 ppm. libretexts.orgnetlify.app

Table 1: Predicted ¹H NMR Data for (E)-5-Methyl-hept-3-en-2-one Predictions based on standard chemical shift values and coupling constants for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₃-C=O) | 2.2-2.3 | Singlet (s) | 3H |

| H-3 (=CH-C=O) | 6.0-6.2 | Doublet (d) | 1H |

| H-4 (=CH-CH) | 6.7-6.9 | Doublet of doublets (dd) | 1H |

| H-5 (CH) | 2.4-2.6 | Multiplet (m) | 1H |

| H-6 (CH₂) | 1.4-1.6 | Multiplet (m) | 2H |

| H-7 (CH₃) | 0.9-1.0 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Data for this compound Predictions based on typical chemical shifts for functional groups. libretexts.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH₃-C=O) | 25-35 |

| C-2 (C=O) | 195-205 |

| C-3 (=CH) | 130-140 |

| C-4 (=CH) | 145-155 |

| C-5 (CH) | 35-45 |

| C-6 (CH₂) | 25-35 |

| C-7 (CH₃) | 10-15 |

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms. youtube.com These techniques correlate signals from different nuclei, confirming the bonding framework and providing insights into through-space relationships. science.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show correlations between the vinylic protons H-3 and H-4, between H-4 and H-5, and throughout the entire ethyl group (H-5 to H-6 to H-7) and the methyl group at the C-5 position. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~6.1 ppm would correlate with the C-3 carbon signal, and the proton signals for the methyl groups would correlate with their respective carbon signals in the aliphatic region of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for establishing long-range connectivity by showing correlations between protons and carbons that are two or three bonds apart. youtube.com This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. Key HMBC correlations for this compound would include the correlation from the H-1 methyl protons to the C-2 carbonyl carbon and the C-3 vinylic carbon. Also, correlations from the vinylic proton H-3 to the C-2 carbonyl carbon would confirm the α,β-unsaturated ketone structure. researchgate.net

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Key Correlations | Information Gained |

|---|---|---|

| COSY | H-3 ↔ H-4; H-4 ↔ H-5; H-5 ↔ H-6; H-6 ↔ H-7; H-5 ↔ 5-CH₃ | Confirms the spin systems and proton-proton adjacencies. |

| HSQC | H-1 ↔ C-1; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; etc. | Directly links each proton to its attached carbon. |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and, with high resolution, its elemental composition. nih.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). researchgate.netmdpi.com This precision allows for the determination of a unique elemental formula for a given molecular ion. For this compound, the molecular formula is C₈H₁₄O. HRMS would detect the molecular ion [M]⁺• at a precise m/z value of 126.1045, confirming this formula and distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

The fragmentation pattern observed in the mass spectrum provides structural information. The molecular ion can undergo cleavage to produce smaller, characteristic fragment ions. For a ketone, a common fragmentation is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. Another potential pathway for ketones with gamma-hydrogens is the McLafferty rearrangement.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Identity/Origin |

|---|---|---|

| [C₈H₁₄O]⁺• | 126.1045 | Molecular Ion (HRMS) |

| [C₇H₁₁O]⁺ | 111 | Alpha-cleavage: Loss of •CH₃ |

| [C₅H₉]⁺ | 69 | Cleavage at C4-C5 bond |

Infrared (IR) Spectroscopy for Characterization of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its identity as an α,β-unsaturated ketone. libretexts.org

The most prominent peak would be the strong, sharp absorption from the carbonyl (C=O) group. libretexts.org Because the carbonyl is conjugated with a carbon-carbon double bond, its stretching frequency is lowered compared to a saturated ketone and is expected in the 1665-1710 cm⁻¹ range. orgchemboulder.com The carbon-carbon double bond (C=C) stretch would appear as a peak of variable intensity around 1640-1680 cm⁻¹. udel.edu Other key absorptions include C-H stretches for both sp² (alkene) and sp³ (alkane) hybridized carbons. pressbooks.pub

Table 5: Characteristic Infrared Absorption Bands for this compound Data based on established correlation tables for IR spectroscopy. orgchemboulder.comlibretexts.orgudel.edu

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | sp² C-H (alkene) | 3010-3100 | Medium |

| C-H Stretch | sp³ C-H (alkane) | 2850-3000 | Strong |

| C=O Stretch | Conjugated Ketone | 1665-1710 | Strong, Sharp |

Advanced Chromatographic Separations for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and resolving different isomers. google.com The structure of this compound contains both a stereocenter and a double bond, giving rise to potential stereoisomers (enantiomers) and geometric isomers (diastereomers).

The carbon at position 5 is a chiral center, meaning this compound can exist as a pair of enantiomers: (R)-5-Methyl-hept-3-en-2-one and (S)-5-Methyl-hept-3-en-2-one. These non-superimposable mirror images have identical physical properties in an achiral environment but can be separated using chiral chromatography. sigmaaldrich.com Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) would be employed to resolve and quantify the enantiomeric ratio. rsc.orggcms.cz

Furthermore, the C3-C4 double bond can exist in either an (E) or (Z) configuration. These geometric isomers are diastereomers and generally have different physical properties, allowing them to be separated by standard chromatographic techniques like GC or HPLC on an achiral stationary phase. acs.orgmtc-usa.com The combination of these methods is crucial for ensuring the isomeric purity of a sample of this compound.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-5-methylhept-3-en-2-one |

| (R)-5-Methyl-hept-3-en-2-one |

Gas Chromatography (GC) Method Development for Volatile Compound Analysis

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. chromatographyonline.com Method development is critical for achieving accurate separation and quantification, especially in complex mixtures such as essential oils or reaction media. nih.gov The process involves the systematic optimization of several key parameters to achieve the desired separation efficiency.

Column Selection: The choice of the capillary column's stationary phase is the most critical parameter. For a moderately polar compound like this compound, a column with a mid-polarity stationary phase, such as one containing phenyl and methylpolysiloxane groups (e.g., DB-5MS or equivalent), is often a suitable starting point. nih.gov For more challenging separations, a polar stationary phase, like those based on polyethylene (B3416737) glycol (e.g., INNOWax), can offer different selectivity. mdpi.com

Temperature Programming: An optimized oven temperature program is essential for resolving components with different boiling points. bibliotekanauki.pl A typical program for volatile analysis begins at a low initial temperature (e.g., 40-60°C) to separate highly volatile compounds, followed by a controlled temperature ramp (e.g., 3-10°C/min) to elute less volatile components like this compound in a reasonable time with good peak shape. nih.govbibliotekanauki.pl

Injector and Detector Parameters: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. bibliotekanauki.pl For detection, a Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification by comparing the mass spectrum of the eluting peak with reference libraries. nih.govresearchgate.net

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of volatile and semi-volatile compounds. nih.gov |

| Carrier Gas | Helium, 1.0 mL/min | Inert gas providing good chromatographic efficiency. nih.gov |

| Injector Temperature | 250°C | Ensures rapid vaporization of analytes without degradation. nih.gov |

| Oven Program | Initial 60°C (1 min), ramp 5°C/min to 250°C, hold 5 min | Separates compounds based on boiling point and polarity. nih.gov |

| Detector | Mass Spectrometer (MS) | Allows for positive identification of compounds based on their mass spectra. researchgate.net |

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C5 position, its enantiomers can exhibit different biological and sensory properties. Chiral gas chromatography is the premier technique for separating and quantifying these enantiomers to determine the enantiomeric excess (% ee) or enantiomeric ratio (e.r.) of a sample. chromatographyonline.comnih.gov

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers. nih.gov For ketones and other functionalized volatile compounds, CSPs based on derivatized cyclodextrins are highly effective. chromatographyonline.comnih.gov These macromolecular structures create a chiral environment within the column, leading to differential retention times for the (R)- and (S)-enantiomers. gcms.cz

Method development in chiral GC focuses on selecting the appropriate cyclodextrin (B1172386) derivative and optimizing the temperature program to maximize the separation factor (α) and resolution (Rs) between the enantiomeric peaks. gcms.cz Lower oven temperatures often enhance enantioselectivity but lead to longer analysis times. Therefore, a balance must be struck to achieve baseline separation efficiently. The enantiomeric purity is then calculated from the relative peak areas of the two separated enantiomers in the resulting chromatogram. nih.gov

| CSP Type | Common Name | Typical Applications |

|---|---|---|

| Permethylated β-cyclodextrin | e.g., Supelco β-DEX 110 | Effective for saturated analytes and cyclic compounds. sigmaaldrich.com |

| Trifluoroacetylated γ-cyclodextrin | e.g., Astec CHIRALDEX G-TA | Separates a very broad range of enantiomers, often with high selectivity. sigmaaldrich.com |

| Hydroxypropylated β-cyclodextrin | e.g., Astec CHIRALDEX B-PH | Effective for saturated compounds and can show reversed elution order compared to other phases. sigmaaldrich.com |

| Diacetylated β-cyclodextrin | Rt-βDEXse | Offers extensive separation of monoterpene ketones and alcohols. gcms.cz |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a powerful tool for monitoring the progress of chemical reactions in real-time. tandfonline.com It allows for the quantification of reactants, intermediates, and products, providing crucial kinetic data for process optimization. acs.orgbridgewater.edu For reactions involving the synthesis or transformation of this compound, HPLC is particularly useful.

The α,β-unsaturated ketone moiety in this compound contains a chromophore that absorbs ultraviolet (UV) light, making a UV-Vis detector a suitable choice for HPLC analysis. teledynelabs.com The methodology typically involves:

Sampling : Small aliquots are periodically withdrawn from the reaction vessel.

Quenching : The reaction in the aliquot is immediately stopped to prevent further transformation.

Analysis : The sample is injected into the HPLC system. A reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is commonly used to separate the components based on their polarity. teledynelabs.com

By plotting the concentration of each species against time, a reaction profile can be generated. This data is invaluable for determining reaction rates, identifying the formation of byproducts, and establishing the optimal time to terminate the reaction for maximum yield and purity. acs.org In asymmetric synthesis, chiral HPLC can also be used to monitor the formation of the desired enantiomer and determine the enantiomeric ratio of the product directly from the reaction mixture. acs.org

| Time (minutes) | Reactant A (Area %) | Product (Area %) | Byproduct (Area %) |

|---|---|---|---|

| 0 | 99.5 | 0.1 | 0.4 |

| 30 | 75.2 | 23.5 | 1.3 |

| 60 | 48.9 | 49.1 | 2.0 |

| 90 | 22.1 | 74.8 | 3.1 |

| 120 | 5.6 | 90.3 | 4.1 |

X-ray Diffraction Analysis of Crystalline Derivatives or Co-crystals

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com However, this technique requires a well-ordered single crystal. Since this compound is a liquid at ambient temperature, it cannot be analyzed directly. To overcome this, it must first be converted into a suitable solid, crystalline derivative. nih.gov

The process involves a chemical reaction to introduce functionalities that promote crystallization. For a ketone, common derivatives include semicarbazones, oximes, or 2,4-dinitrophenylhydrazones. Alternatively, the ketone can be reduced to the corresponding alcohol, 5-Methyl-hept-3-en-2-ol, which can then be esterified with a suitable carboxylic acid (e.g., ferrocenecarboxylic acid or a substituted benzoic acid) to form a solid ester. acs.org

Once a suitable single crystal of the derivative is grown, it is subjected to X-ray diffraction analysis. The diffraction pattern provides the electron density map of the molecule, from which the precise positions of all atoms can be determined. dergipark.org.tr This analysis yields critical structural information, such as bond lengths, bond angles, and torsional angles. dergipark.org.tr Most importantly, for a chiral compound, the analysis can unambiguously determine the absolute configuration (R or S) of the stereocenter, providing an unequivocal reference point for calibrating other analytical methods like chiral chromatography. acs.org

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. mdpi.com |

| Space Group | Describes the symmetry elements present within the crystal structure. mdpi.com |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |

| Bond Lengths and Angles | Calculated distances between bonded atoms and angles between adjacent bonds. dergipark.org.tr |

| Absolute Configuration | The unambiguous three-dimensional arrangement of atoms around a chiral center, distinguishing between R and S enantiomers. acs.org |

Computational Chemistry and Theoretical Modeling of 5 Methyl Hept 3 En 2 One

Quantum Chemical Investigations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These investigations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Energetics and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 5-Methyl-hept-3-en-2-one would provide key data on its stability and reactivity. Calculations could elucidate the thermodynamic parameters of the molecule, such as its heat of formation and Gibbs free energy. Furthermore, DFT is instrumental in calculating reactivity descriptors that can predict how the molecule might interact with other chemical species. For instance, the hardness, softness, and electrophilicity index derived from DFT calculations would quantify its reactive tendencies.

Table 1: Hypothetical DFT-Calculated Thermodynamic and Reactivity Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Heat of Formation (gas phase) | -250 kJ/mol | Indicates the stability of the molecule relative to its constituent elements. |

| Gibbs Free Energy of Formation | -180 kJ/mol | Determines the spontaneity of the formation of the molecule under standard conditions. |

| Dipole Moment | 2.5 Debye | Reflects the polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, an MEP map would likely show a region of negative potential (typically colored red or yellow) around the oxygen atom of the carbonyl group, indicating its nucleophilic character and propensity to attract electrophiles. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbonyl carbon, suggesting sites susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For an α,β-unsaturated ketone like this compound, the HOMO is likely to be localized on the C=C double bond, while the LUMO would be centered on the C=O bond, which is typical for enone systems. This distribution dictates its role in pericyclic reactions and its susceptibility to different types of reagents.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -6.5 | The energy of the highest energy electrons, indicating the ability to donate electrons in a reaction. |

| LUMO | -1.2 | The energy of the lowest energy empty orbital, indicating the ability to accept electrons. |

Mechanistic Pathway Simulations and Transition State Identification

Computational methods can be used to simulate the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways, including the structures of transition states and intermediates. For example, the mechanism of a Michael addition to the β-carbon of the enone system could be elucidated. These simulations would provide activation energies, which are critical for understanding reaction rates.

Conformational Analysis and Stereochemical Predictions

This compound has several rotatable single bonds, leading to a variety of possible conformations. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would identify the lowest-energy (most stable) conformations and the energy barriers between them. Such an analysis is crucial for understanding the molecule's shape and how it might interact with other molecules, such as in a biological receptor. Furthermore, as the molecule is chiral at the C5 position, computational methods could be used to predict the relative stabilities of its enantiomers and diastereomers if additional stereocenters were present.

Prediction of Spectroscopic Signatures from First Principles

Computational chemistry can predict various spectroscopic properties from first principles. For this compound, this would include:

NMR Spectroscopy: Calculation of the chemical shifts (¹H and ¹³C) and coupling constants. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Infrared (IR) Spectroscopy: Prediction of the vibrational frequencies and their intensities. This would help in identifying the characteristic functional groups, such as the C=O and C=C stretching vibrations.

UV-Vis Spectroscopy: Calculation of the electronic transitions, which would predict the wavelength of maximum absorption (λmax). For an enone, this would correspond to the π → π* transition of the conjugated system.

These predicted spectroscopic data would be invaluable for the characterization and identification of this compound.

Natural Occurrence, Biosynthesis, and Ecological Chemical Biology of 5 Methyl Hept 3 En 2 One

Distribution and Identification in Biological Systems

Presence as a Natural Product in Specific Plant Species

5-Methyl-hept-3-en-2-one has been identified as a natural volatile component in the essential oils of certain plant species. Research on the chemical composition of essential oils has led to its detection in various aromatic plants.

One notable occurrence is in Lagoecia cuminoides, a plant belonging to the Apiaceae family. A detailed analysis of the water-distilled essential oils from the aerial parts of Lagoecia cuminoides collected in Turkey revealed the presence of 5-methyl-3-heptenone as a minor constituent. While thymol (B1683141) was the major component, this finding confirms the natural occurrence of this compound in this plant species.

In contrast, studies on the essential oil of Salvia caespitosa, an endemic species from Turkey, have identified its major volatile components as camphor, 1,8-cineole, and β-pinene. tandfonline.comtandfonline.com While the essential oil of Salvia species is complex, current research on the chemical composition of Salvia caespitosa has not specifically listed this compound as a constituent. tandfonline.comtandfonline.com

| Plant Species | Family | Presence of this compound | Major Volatile Components |

| Lagoecia cuminoides | Apiaceae | Identified as a minor constituent | Thymol |

| Salvia caespitosa | Lamiaceae | Not reported as a constituent | Camphor, 1,8-Cineole, β-Pinene tandfonline.comtandfonline.com |

Occurrence in Edible Fruits and Animal Products

Volatile ketones are significant contributors to the aroma and flavor profiles of many food items, including nuts and cooked meats. While the direct identification of this compound in some of these products is not extensively documented, the presence of structurally similar ketones is well-established.

In the case of hazelnuts , a related compound, 5-methyl-(E)-2-hepten-4-one, also known as filbertone (B1242023), is a key flavor component, particularly after roasting. The roasting process generates a variety of volatile compounds, including numerous ketones that contribute to the characteristic nutty and roasted aroma. While this compound is not commonly cited as a primary odorant in hazelnuts, the complex volatile profile of both raw and roasted hazelnuts contains a diverse array of ketones.

The flavor of cooked beef and chicken meat is the result of a complex interplay of hundreds of volatile compounds generated through heat-induced reactions, such as the Maillard reaction and lipid oxidation. These volatiles include a significant number of ketones. scielo.brnih.govmdpi.comiastatedigitalpress.comnih.govtandfonline.comresearchgate.netnih.govmdpi.com While specific identification of this compound is not prominent in the literature for these meats, various other ketones, such as 2,3-butanedione (B143835) and 2-heptanone (B89624) in beef, and a range of saturated and unsaturated ketones in chicken, are known to be important for their characteristic cooked flavors. nih.govnih.gov The formation of these ketones is highly dependent on factors like cooking method and temperature. mdpi.comiastatedigitalpress.com

| Food Product | Presence of this compound | Key Related or Co-occurring Ketones |

| Hazelnuts | Not prominently reported | 5-Methyl-(E)-2-hepten-4-one (Filbertone) |

| Beef (cooked) | Not prominently reported | 2,3-Butanedione, 2-Heptanone nih.gov |

| Chicken meat (cooked) | Not prominently reported | Various saturated and unsaturated ketones nih.govtandfonline.comresearchgate.netnih.govmdpi.com |

Role as a Biogenic Volatile Organic Compound Emitted by Plants

This compound is part of a broad class of chemicals known as biogenic volatile organic compounds (BVOCs). Plants emit a vast array of BVOCs for various ecological purposes, including communication and defense. These emissions are a significant component of atmospheric chemistry.

Research on the volatile emissions from banana plants (Musa species) has identified related compounds, such as 6-methyl-5-hepten-2-one (B42903), as constituents of their scent profile. This indicates that methylheptenone isomers are part of the natural volatile emissions of these plants. These compounds play a role in the plant's interaction with its environment, which can include attracting pollinators, deterring herbivores, or acting as signals to other plants.

Elucidation of Biosynthetic Pathways and Enzymes

The precise biosynthetic pathway leading to this compound has not been fully elucidated. However, based on its chemical structure as an irregular monoterpene ketone, its formation in plants can be inferred from general principles of isoprenoid and ketone biosynthesis.

Monoterpenes, including irregular structures, are derived from the C5 precursors isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov While most monoterpenes are formed through the head-to-tail condensation of one DMAPP and one IPP unit, irregular monoterpenes are synthesized via alternative condensation mechanisms. nih.govnih.gov For instance, the biosynthesis of lavandulol, another irregular monoterpene, involves the head-to-middle condensation of two DMAPP units, catalyzed by a specific enzyme called lavandulyl diphosphate synthase (LPPS). nih.govresearchgate.net It is plausible that a similar non-canonical condensation of prenyl diphosphates serves as the initial step in the formation of the carbon skeleton of this compound.

Following the formation of the C10 backbone, a series of enzymatic modifications, including oxidation and isomerization, would be necessary to yield the final ketone structure. The introduction of the ketone functional group is a common biochemical transformation in plants and other organisms, often catalyzed by dehydrogenases or other oxidoreductases.

Research into Ecological Function as Semiochemicals

Semiochemicals are signaling chemicals that mediate interactions between organisms. While specific research into the semiochemical roles of this compound is limited, the functions of other structurally related unsaturated ketones provide a basis for postulating its potential ecological activities.

Environmental Fate and Degradation Studies of 5 Methyl Hept 3 En 2 One

Biodegradability Kinetics and Mechanisms

Assessment of Readily Biodegradable Properties

Based on studies conducted on its surrogate, 6-Methylhept-5-en-2-one, 5-Methyl-hept-3-en-2-one is expected to be readily biodegradable. Te rsc.orgsting of 6-Methylhept-5-en-2-one using the Manometric Respirometry Test, following OECD Guideline 301F, demonstrated significant biodegradation. Ov rsc.orger a 28-day period, the biochemical oxygen demand (BOD) reached 91% of the theoretical oxygen demand (ThOD). Fu rsc.orgrthermore, the substance met the 10-day time window criterion, with over 60% degradation occurring within this initial period. Th rsc.orgis classification as "readily biodegradable" suggests that the compound is unlikely to persist in aquatic environments.

rsc.orgTable 1: Biodegradability of 6-Methylhept-5-en-2-one (Surrogate for this compound)

| Test Guideline | Duration | Result | Classification |

|---|

Microbial Degradation Pathways in Environmental Matrices

While specific microbial degradation pathways for this compound have not been elucidated, the general mechanisms for the breakdown of aliphatic ketones by microorganisms are well-understood. The initial step in the microbial degradation of ketones often involves oxidation. For methyl ketones, this can occur via subterminal oxidation, a process that has been observed in various bacteria.

A asm.org key mechanism is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). This enzymatic reaction inserts an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. Fo asm.orgr a compound like this compound, this would result in the formation of an acetate (B1210297) ester. This ester is then susceptible to hydrolysis by esterase enzymes, cleaving it into an alcohol and acetic acid. Bo asm.orgth of these breakdown products are common metabolites that can be readily utilized by a wide range of microorganisms and funneled into central metabolic pathways, such as the citric acid cycle, for energy production and biomass generation.

Bacteria from the genus Pseudomonas are known to be capable of degrading various methyl ketones. It asm.orgresearchgate.net is plausible that similar microbial communities present in soil and water would be responsible for the degradation of this compound in the environment.

Abiotic Degradation Processes in Environmental Compartments

Atmospheric Photodegradation by Reactive Species (e.g., Hydroxyl Radicals, Ozone)

In the atmosphere, this compound is expected to undergo indirect photodegradation. Th rsc.orge primary mechanism for its removal from the air is through reactions with photochemically generated reactive species, particularly hydroxyl (OH) radicals and ozone (O₃).

F rsc.orgor the surrogate compound, 6-Methylhept-5-en-2-one, the calculated atmospheric half-lives are relatively short. The half-life for the reaction with OH radicals is estimated to be 4.2 hours, while the half-life for its reaction with ozone is even shorter, at 38.4 minutes. Th rsc.orgese rapid degradation rates indicate that the compound is not likely to persist in the atmosphere or be transported over long distances.

rsc.orgTable 2: Estimated Atmospheric Half-life of 6-Methylhept-5-en-2-one (Surrogate for this compound)

| Reactive Species | Estimated Half-life |

|---|---|

| Hydroxyl Radicals (OH) | 4.2 hours |

Hydrolytic Stability Across Environmental pH Ranges

Due to its chemical structure, which lacks functional groups that are susceptible to hydrolysis under typical environmental conditions, this compound is expected to be hydrolytically stable. St rsc.orgudies on its surrogate, 6-Methylhept-5-en-2-one, have concluded that hydrolysis can be excluded as a significant degradation pathway in the environment. Th rsc.orgis stability would apply across the typical pH ranges found in natural waters.

Environmental Distribution Modeling and Monitoring

Modeling of the environmental distribution of the surrogate compound, 6-Methylhept-5-en-2-one, provides insight into the likely environmental compartments for this compound. Us rsc.orging a Mackay Level I model, which predicts the partitioning of a chemical at equilibrium, the primary receiving compartments are air and water. Th rsc.orge model indicates that approximately 69% of the substance would partition to the air, with about 30% partitioning to water. A rsc.orgnegligible amount, less than 1%, is expected to be distributed to soil and sediment.

T rsc.orghe calculated Henry's Law Constant for 6-Methylhept-5-en-2-one further supports its tendency to volatilize from water into the atmosphere. Ad rsc.orgditionally, with a measured log Kow of 2.4, the potential for bioaccumulation in organisms is considered to be low.

rsc.orgTable 3: Predicted Environmental Distribution of 6-Methylhept-5-en-2-one (Surrogate for this compound) using Mackay Level I Model

| Environmental Compartment | Predicted Distribution |

|---|---|

| Air | 69% |

| Water | 30% |

| Soil | <1% |

Air, Water, and Soil Partitioning Behavior

The partitioning behavior of a chemical compound governs its distribution in the environment. This is typically described by coefficients such as the soil organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to bind to soil or sediments, and the Henry's Law constant, which describes the partitioning between air and water.

Despite a comprehensive search for this data, no specific experimental or modeled values for the air, water, and soil partitioning coefficients for this compound were found. Consequently, its mobility in soil, its tendency to volatilize from water, or its potential to adsorb to particulate matter cannot be quantitatively described at this time.

Interactive Table: Partitioning Coefficients for this compound (No data available)

A search of scientific literature did not yield specific data for the partitioning behavior of this compound.

Ambient Environmental Concentration Profiling

Environmental monitoring studies are essential for establishing baseline concentrations of chemical compounds in various environmental compartments, such as air, water, and soil. This information is crucial for assessing the potential exposure and risk to ecosystems and human populations.

For this compound, there is no available data from environmental monitoring programs or targeted research studies that report its concentration in the ambient environment. Searches for its occurrence in air, surface water, groundwater, or soil samples did not yield any documented findings. Therefore, its presence and concentration levels in the environment remain unknown.

Interactive Table: Ambient Environmental Concentrations of this compound (No data available)

No studies reporting the detection or concentration of this compound in the environment were found.

Exploratory Research on the Synthetic and Industrial Utility of 5 Methyl Hept 3 En 2 One

Investigation of its Potential as a Versatile Chemical Intermediate

5-Methyl-hept-3-en-2-one, an α,β-unsaturated ketone, holds significant potential as a versatile intermediate in organic synthesis. The reactivity of the conjugated system, characterized by the carbon-carbon double bond adjacent to a carbonyl group, allows for a variety of chemical transformations. This dual functionality enables it to participate in numerous reactions, making it a valuable building block for the construction of more complex molecules. The inherent electrophilicity of the β-carbon and the carbonyl carbon makes the molecule susceptible to attack by a wide range of nucleophiles.

The presence of both a C=C double bond and a C=O double bond allows for selective reactions at either functional group, or reactions that involve both. For instance, the carbonyl group can undergo typical reactions of ketones, while the double bond can participate in addition reactions. Furthermore, the conjugated system as a whole can undergo 1,4-conjugate additions (Michael additions), which are fundamental carbon-carbon and carbon-heteroatom bond-forming reactions in organic chemistry. This reactivity makes α,β-unsaturated ketones like this compound key starting materials for the synthesis of a diverse array of organic compounds.

Research on its Transformability into High-Value Fine Chemicals

The structural features of this compound make it a promising precursor for the synthesis of various high-value fine chemicals. The term "fine chemicals" refers to complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes. They are described by exact specifications, used for further processing and sold for more than $10/kg.

One area of exploration is the use of α,β-unsaturated ketones in the synthesis of γ-keto sulfones. These compounds are considered valuable building blocks and intermediates in both organic synthesis and pharmaceutical chemistry. researchgate.net A metal-free hydrosulfonylation method has been reported for the synthesis of γ-keto sulfones from α,β-unsaturated ketones, highlighting a green and efficient pathway to these valuable compounds. researchgate.net Such transformations underscore the potential of this compound to be converted into more complex and valuable chemical entities.

Furthermore, the α,β-unsaturated ketone moiety can be a precursor to various heterocyclic compounds. The synthesis of pyrazolines, for example, can be achieved through the reaction of α,β-unsaturated ketones with hydrazines. beilstein-journals.org Heterocyclic compounds are of immense importance in the pharmaceutical and agrochemical industries. The ability to transform this compound into such scaffolds would significantly enhance its industrial utility.

The synthesis of a related compound, 5-methyl-hept-2-en-4-one, has been described involving the reaction of a Grignard reagent with an α,β-unsaturated aldehyde, followed by oxidation. nih.gov This suggests that this compound could be synthesized through analogous routes and subsequently used as a starting material for further chemical modifications.

Table 1: Potential Transformations of this compound into Fine Chemicals

| Starting Material | Reagent/Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| This compound | Hydrosulfonylation | γ-Keto sulfones | Pharmaceutical intermediates |

| This compound | Reaction with hydrazines | Pyrazolines | Heterocyclic building blocks |

| This compound | Michael Addition | 1,5-Diketones | Precursors to complex molecules |

| This compound | Reduction of carbonyl | Allylic alcohols | Synthetic intermediates |

Studies on its Role in the Synthesis of Pharmacologically Relevant Compounds by Analogy to Related Ketones.mdpi.com

While direct studies on the pharmacological applications of this compound are limited, the broader class of α,β-unsaturated ketones has been extensively investigated for its biological activities. These compounds are known to exhibit a range of pharmacological effects, including cytotoxic, anti-tumor, and antioxidant activities. nih.govgoogle.com The reactivity of the α,β-unsaturated carbonyl moiety is often implicated in their mechanism of action, frequently involving Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.

For instance, numerous studies have focused on the design and synthesis of novel α,β-unsaturated ketones as potential anti-cancer agents. google.com Research has shown that some of these compounds exhibit potent antitumor activities against various cancer cell lines. google.com The α,β-unsaturated ketone framework is a common structural feature in many biologically active molecules and is considered a "privileged" structure in medicinal chemistry.

Furthermore, γ-keto sulfones, which can be synthesized from α,β-unsaturated ketones, are present in a number of biologically active molecules with pharmaceutical applications, including anti-HIV-1 agents. researchgate.net This highlights the potential of this compound as a starting material for the synthesis of compounds with therapeutic potential. The ability to modify the structure of this compound could lead to the development of new derivatives with enhanced pharmacological activity and selectivity.

Table 2: Examples of Pharmacological Activities of Related α,β-Unsaturated Ketones

| Compound Class | Pharmacological Activity | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Novel α,β-unsaturated ketones | Antitumour, Antioxidant | Oncology | google.com |

| Conjugated α,β-unsaturated ketones | Cytotoxic agents affecting mitochondrial function | Oncology | nih.gov |

Exploration for Flavor and Fragrance Molecule Development by Analogy to Related Ketones.mdpi.comnih.govqsardb.orgresearchgate.netnih.gov

The sensory properties of ketones are of significant interest in the flavor and fragrance industry. chemicalbook.com A closely related compound, (S)-5-methylhept-2-en-4-one, is a key flavor compound found in hazelnuts. mdpi.comresearchgate.net This suggests that this compound may also possess interesting olfactory and gustatory properties.

A patent for the use of 5-methyl-hept-2-en-4-one as a fragrance and flavor ingredient describes it as having a nutty note, particularly reminiscent of hazelnut in higher concentrations. google.com In greater dilution, it is reported to have an enhancer action and to impart greater naturalness to fragrance compositions. google.com The taste of this related ketone is described as "soft, buttery, full sensation in the mouth" at its perception threshold, and "nutty, hazelnut, soft, buttery, full sensation in the mouth" at and above its recognition threshold. google.com

The development of new fragrance and flavor molecules is a continuous effort in the industry, with chemists aiming to create novel scents and tastes. nih.gov The structural modification of known flavor and fragrance compounds is a common strategy to develop new molecules with unique sensory profiles. Given the established nutty and hazelnut characteristics of a closely related isomer, this compound is a promising candidate for exploration in this field. Sensory analysis of this compound and its derivatives could reveal novel applications in food and perfumery. It has been shown that even minor structural changes in related molecules can significantly alter their olfactory properties, shifting them to different aroma categories. mdpi.com

Table 3: Olfactory and Gustatory Profile of a Related Ketone (5-Methyl-hept-2-en-4-one)

| Concentration | Olfactory Note | Gustatory Profile |

|---|---|---|

| High | Nutty, Hazelnut | Nutty, Hazelnut, Soft, Buttery, Full sensation |

Future Perspectives in Applied Chemical Research

The future for this compound in applied chemical research appears promising, with potential applications spanning several fields. As a versatile chemical intermediate, its utility in the synthesis of fine chemicals and pharmacologically active compounds warrants further investigation. The development of efficient and sustainable synthetic routes to this compound and its derivatives will be crucial for its broader application.

In the realm of materials science, α,β-unsaturated carbonyl compounds can be used as monomers in polymerization reactions. Exploring the potential of this compound in this context could lead to the development of new polymers with unique properties.

Furthermore, continued research into the biological activities of this compound and its analogues could uncover new therapeutic applications. Structure-activity relationship (SAR) studies could guide the design of more potent and selective drug candidates. The general trend of α,β-unsaturated carbonyl compounds to exhibit toxicity could be harnessed for applications such as the development of new antimicrobial agents or pesticides, though careful toxicological evaluation would be essential.

In the flavor and fragrance industry, a deeper understanding of the structure-odor and structure-taste relationships of this compound and related compounds could lead to the creation of novel sensory experiences. The demand for new and natural-identical flavor and fragrance compounds is ever-growing, and this compound presents an intriguing scaffold for exploration.

Q & A

Q. What are the optimal synthetic routes for 5-Methyl-hept-3-en-2-one, and how can reproducibility be ensured?

Methodological Answer:

- Synthesis Pathways : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally similar enones (e.g., 5-alkoxy-pentafluoroalkenones) involve ketone functionalization via acid-catalyzed aldol condensation or oxidation of allylic alcohols. For instance, describes reflux conditions (e.g., ethanol, 16 hours) and purification via solvent extraction (e.g., diethyl ether) followed by vacuum distillation .

- Reproducibility : Follow guidelines from : document reaction conditions (temperature, solvent, catalysts), purification steps (e.g., column chromatography), and characterization data (NMR, GC-MS). Include batch-specific details (e.g., catalyst purity, solvent drying methods) in supplementary materials .